

2-(Methylthio)ethylamine chemical properties and structure

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Compound of Interest

Compound Name: 2-(Methylthio)ethylamine

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A Technical Guide to 2-(Methylthio)ethylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of **2-(Methylthio)ethylamine**, a key organosulfur compound. It is intended to serve as a technical resource for professionals in research and development.

Chemical Structure and Identifiers

2-(Methylthio)ethylamine, also known as S-Methylcysteamine, is a thioether amine with the chemical formula C_3H_9NS .^{[1][2]} Its structure consists of an ethylamine moiety with a methylthio group attached to the second carbon. This bifunctional nature, possessing both a nucleophilic amine and a thioether group, makes it a versatile ligand and a valuable building block in organic synthesis.^[1]

Identifier	Value
CAS Number	18542-42-2[3]
Molecular Formula	C ₃ H ₉ NS[2]
Molecular Weight	91.18 g/mol [3][4]
IUPAC Name	2-(Methylsulfanyl)ethan-1-amine[1]
Synonyms	2-Aminoethyl methyl sulfide, S-Methylcysteamine, 2-(Methylthio)ethanamine[2][5]
InChI	1S/C3H9NS/c1-5-3-2-4/h2-4H2,1H3[3]
InChI Key	CYWGSFFHHMQKET-UHFFFAOYSA-N[3]
SMILES	CSCCN[1][3]

Physicochemical Properties

2-(Methylthio)ethylamine is typically a colorless to light brown liquid with a characteristic stench.[6][7] It is soluble in water and classified as a flammable liquid.[4][7] Key physical and chemical properties are summarized below for easy reference.

Property	Value	Source(s)
Appearance	Clear, colorless liquid	[1][6]
Boiling Point	146-149 °C (at 760 mmHg)	[3][4][6]
Density	0.98 g/mL (at 20 °C)	[3][6]
Refractive Index	n _{20/D} 1.495	[3]
Flash Point	36 °C (96.8 °F) - closed cup	[3]
Water Solubility	Soluble	[4]

Spectroscopic Data

Full spectroscopic data for **2-(Methylthio)ethylamine**, including ^{13}C NMR, ATR-IR, Raman, and Mass Spectrometry (GC-MS), are available in spectral databases.[8][9] This information is critical for structural elucidation and purity assessment.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. For **2-(Methylthio)ethylamine**, one would expect signals corresponding to the S-methyl group, the two methylene (CH_2) groups, and the amine (NH_2) protons, with chemical shifts influenced by the adjacent sulfur and nitrogen atoms.[9]
- Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the alkyl groups, and C-N stretching.
- Mass Spectrometry (MS): Mass spectrometry provides the exact mass of the molecule and its fragmentation patterns, which can be used to confirm the molecular weight and structural components. The exact mass of **2-(Methylthio)ethylamine** is 91.04557 g/mol .[8]

Synthesis and Reactivity

4.1. Synthesis Protocols

Several synthetic routes to **2-(Methylthio)ethylamine** have been reported. A common industrial method involves the nucleophilic substitution ($\text{S}_\text{N}2$) reaction of sodium methanethiolate with 2-chloroethylamine hydrochloride under basic conditions.

A more recent, milder laboratory-scale synthesis has been described, which avoids the high temperatures and difficult-to-control conditions of earlier methods.[4][6]

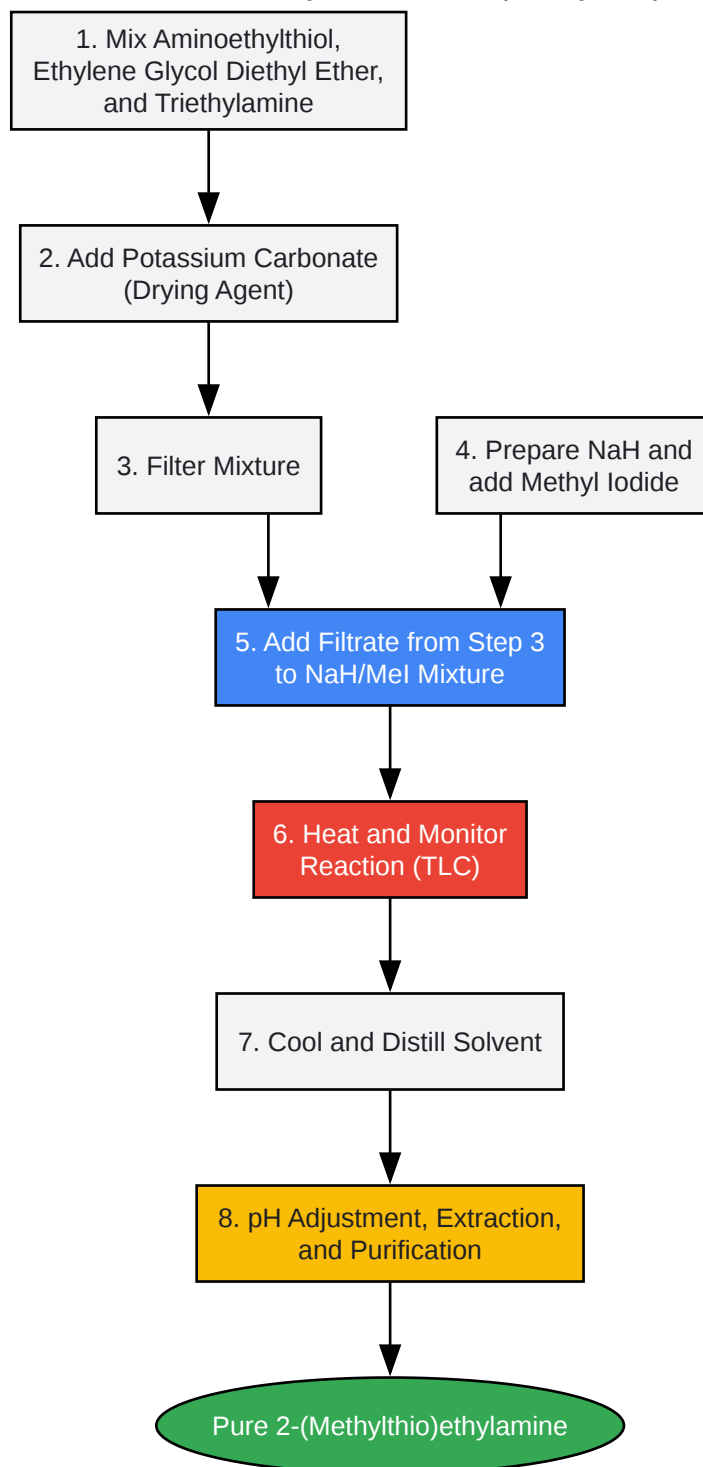
Experimental Protocol: Synthesis from Aminoethylthiol[6]

This protocol outlines a method using aminoethylthiol, methyl iodide, and sodium hydride.

- Initial Preparation: Weigh aminoethylthiol and ethylene glycol diethyl ether into a flask. Stir the mixture at room temperature for 15 minutes.
- Base Addition: Slowly add triethylamine to the flask and continue stirring at room temperature for 1 hour.

- **Drying and Filtration:** Add potassium carbonate as a drying agent and stir for an additional 20 minutes. Filter the mixture at room temperature.
- **Methylation Preparation:** In a separate three-neck flask, add a measured amount of sodium hydride. Slowly add methyl iodide at room temperature and allow them to react for 15 minutes.
- **Main Reaction:** Slowly add the filtrate from step 3 to the sodium hydride/methyl iodide mixture. Heat the system to the desired reaction temperature and maintain it for a set period, monitoring the reaction's progress via thin-layer chromatography (TLC).
- **Workup and Purification:** Once the reaction is complete, cool the mixture to room temperature and remove the solvent by distillation. The crude product is then subjected to a series of pH adjustments, extractions (e.g., with chloroform), and solvent removal steps to yield the pure **2-(Methylthio)ethylamine**.^[6]

Experimental Workflow for Synthesis of 2-(Methylthio)ethylamine

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A simplified workflow for the synthesis of **2-(Methylthio)ethylamine**.

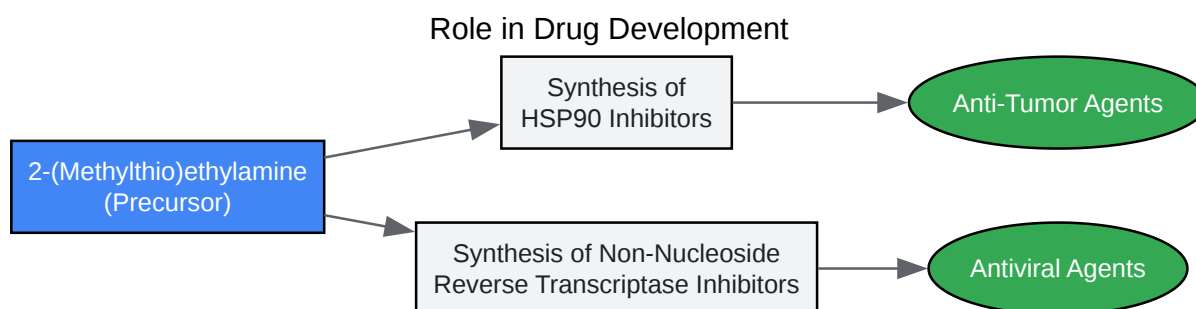
4.2. Chemical Reactivity

The amine group of **2-(Methylthio)ethylamine** is a key site of reactivity. It can participate in Schiff base condensations and can be functionalized through reactions with various electrophiles, making it a versatile precursor for more complex molecules.^[1]

Applications in Drug Development

2-(Methylthio)ethylamine is a crucial intermediate in the synthesis of novel therapeutic agents. Its structure is incorporated into molecules designed to target specific biological pathways.

- **HSP90 Inhibitors:** It is used to prepare novel inhibitors of Heat Shock Protein 90 (HSP90). These inhibitors are being investigated as potent, selective, and orally active anti-tumor drugs.^[4]
- **Reverse Transcriptase Inhibitors:** The compound has also been used to synthesize potent, broad-spectrum non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are a class of antiviral drugs used to treat retroviral infections.^[4]




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Applications of **2-(Methylthio)ethylamine** as a precursor in drug development.

Safety and Handling

2-(Methylthio)ethylamine is a hazardous chemical that requires careful handling to ensure safety. It is classified as a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage.^{[1][7][10]}

Hazard Information (GHS)	Details
Pictograms	 (Flammable), corrosive (Corrosive)
Signal Word	Danger[1][10]
Hazard Statements	H226: Flammable liquid and vapor.[1][10] H314: Causes severe skin burns and eye damage.[1][10]
Precautionary Statements	P210, P280, P303+P361+P353, P305+P351+P338, P310, P405[10]

- Handling: Use only in a well-ventilated area or under a chemical fume hood.[7] Keep away from heat, sparks, open flames, and other ignition sources.[7][10] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[7][10] Avoid breathing vapor or mist and prevent contact with skin and eyes.[10]
- Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[7][10] It is air-sensitive and should be stored under an inert atmosphere.[7] Keep in a designated flammables area.
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles or faceshield, and protective clothing to prevent skin and eye contact.[10] If ventilation is inadequate, use a suitable respirator.

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